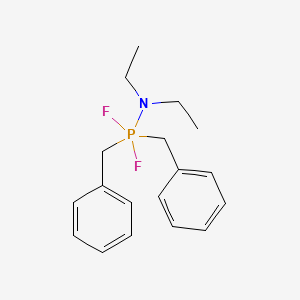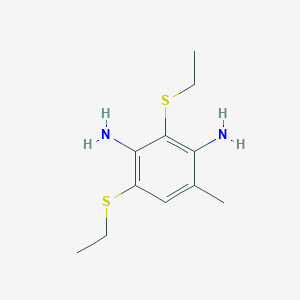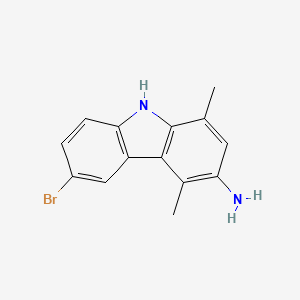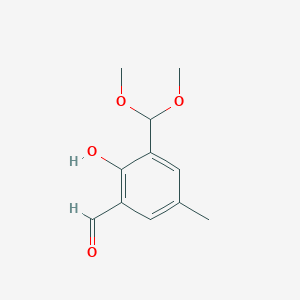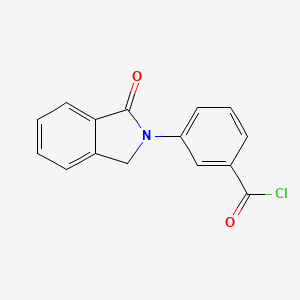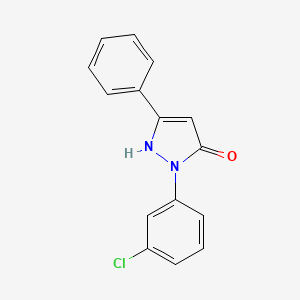
2-Heptyn-1-one, 1-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyn-1-one, 1-cyclohexyl- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a cyclohexyl group attached to the first carbon of the heptynone chain. The molecular formula of 2-Heptyn-1-one, 1-cyclohexyl- is C13H20O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyn-1-one, 1-cyclohexyl- can be achieved through various methods. One common approach involves the alkylation of 1-heptyne with cyclohexyl bromide in the presence of a strong base such as sodium amide. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of 2-Heptyn-1-one, 1-cyclohexyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques may also be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Heptyn-1-one, 1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as hydroxylamine or hydrazine in the presence of an acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Oximes or hydrazones.
Wissenschaftliche Forschungsanwendungen
2-Heptyn-1-one, 1-cyclohexyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Heptyn-1-one, 1-cyclohexyl- involves its interaction with various molecular targets. The compound’s triple bond and carbonyl group make it reactive towards nucleophiles and electrophiles. It can form covalent bonds with biological macromolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Heptyne: A simpler alkyne with a similar carbon chain length but without the cyclohexyl group.
Cyclohexylacetylene: Contains a cyclohexyl group but differs in the position of the triple bond.
2-Heptyn-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness: 2-Heptyn-1-one, 1-cyclohexyl- is unique due to the presence of both a cyclohexyl group and a carbonyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
113474-90-1 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-cyclohexylhept-2-yn-1-one |
InChI |
InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h12H,2-7,9-10H2,1H3 |
InChI-Schlüssel |
VODFDOMJSCPBCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


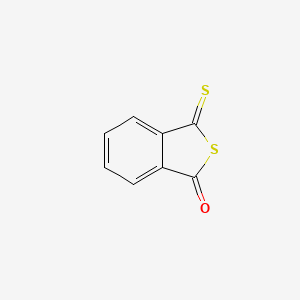
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
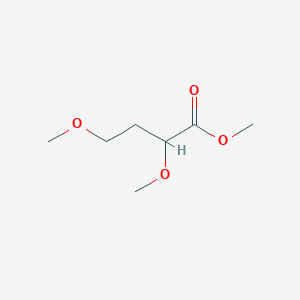
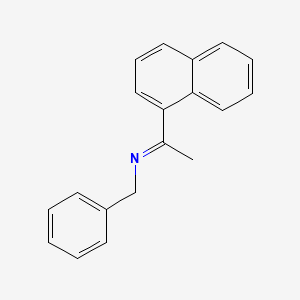

![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)
